molecular formula C17H20ClNO3 B3975773 isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate CAS No. 432496-29-2

isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate

Cat. No. B3975773
CAS RN: 432496-29-2
M. Wt: 321.8 g/mol
InChI Key: BRFSDCKNFZPNGD-UHFFFAOYSA-N
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Description

Isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It is widely used in scientific research for its ability to increase cAMP levels and modulate intracellular signaling pathways.

Mechanism of Action

Isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate increases intracellular cAMP levels, leading to the activation of downstream effectors such as PKA and EPAC. This results in the modulation of various cellular processes such as gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects:
isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, modulate ion channel activity, and regulate gene expression. isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for conditions such as asthma and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is its selectivity for PDE4. This allows for the specific modulation of cAMP signaling without affecting other signaling pathways. isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is also relatively stable and can be easily synthesized in large quantities. However, one limitation of isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is its potential for off-target effects, as it may also inhibit other PDE isoforms at higher concentrations.

Future Directions

Isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has the potential to be used as a therapeutic agent for a variety of conditions such as asthma and inflammatory bowel disease. Future research could focus on optimizing the pharmacokinetic properties of isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate to improve its efficacy and minimize off-target effects. Additionally, isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate could be used to study the role of cAMP signaling in other biological processes such as cancer progression and cardiovascular disease.

Scientific Research Applications

Isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is widely used in scientific research as a tool to investigate the role of cAMP signaling in various biological processes. It has been shown to increase cAMP levels in a dose-dependent manner and modulate the activity of downstream effectors such as protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been used to study the role of cAMP signaling in neuronal function, inflammation, and immune response.

properties

IUPAC Name

propan-2-yl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-11(2)22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h3-4,7-11,14-15H,5-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFSDCKNFZPNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139194
Record name 1-Methylethyl 6-[[(4-chlorophenyl)amino]carbonyl]-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

432496-29-2
Record name 1-Methylethyl 6-[[(4-chlorophenyl)amino]carbonyl]-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432496-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 6-[[(4-chlorophenyl)amino]carbonyl]-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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